1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
Description
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2,5-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C19H21NO2/c1-14-9-10-15(2)18(12-14)22-13-19(21)20-11-5-7-16-6-3-4-8-17(16)20/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
InChI Key |
GLIDRNLQFRGPNA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCCC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Biological Activity
1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its potential biological activities. This article delves into its biological activity, particularly its effects on cancer cell lines and its role as an NF-κB inhibitor.
- Molecular Formula : C20H25NO3
- Molecular Weight : 329.42 g/mol
- CAS Number : Not specified in the sources but can be derived from its structure.
Biological Activity Overview
1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been studied primarily for its inhibitory effects on the NF-κB pathway and its cytotoxicity against various cancer cell lines. The NF-κB pathway is crucial in regulating immune response and inflammation, making it a significant target in cancer therapy.
NF-κB Inhibition
Research indicates that derivatives of tetrahydroquinoline are among the most potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. A study synthesized various derivatives and evaluated their effects on NF-κB inhibition:
| Compound | IC50 (μM) | Relative Activity |
|---|---|---|
| 6g | 0.70 ± 0.071 | 53 times more potent than reference |
| 5e | 1.4 ± 0.71 | Significant inhibition |
| 6f | 0.90 ± 0.071 | Notable activity |
| 6h | 2.7 ± 0.42 | Moderate activity |
These findings suggest that modifications to the tetrahydroquinoline scaffold can enhance NF-κB inhibition significantly .
Cytotoxicity Against Cancer Cell Lines
The compound's cytotoxic effects were evaluated against several human cancer cell lines, including:
- NCI-H23 (lung cancer)
- ACHN (kidney cancer)
- MDA-MB-231 (breast cancer)
- PC-3 (prostate cancer)
- NUGC-3 (gastric cancer)
- HCT 15 (colon cancer)
The results indicated that compound 6g exhibited the highest cytotoxicity across all tested cell lines . The following table summarizes the cytotoxicity data:
| Cell Line | GI50 (μM) |
|---|---|
| NCI-H23 | 3.49 ± 0.999 |
| ACHN | Not specified |
| MDA-MB-231 | Not specified |
| PC-3 | Not specified |
| NUGC-3 | Not specified |
| HCT 15 | Not specified |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific substitutions at key positions of the tetrahydroquinoline core significantly influenced both NF-κB inhibition and cytotoxicity. Electron-withdrawing groups at certain positions enhanced activity compared to electron-donating groups .
Case Studies
In a notable case study involving the synthesis of various tetrahydroquinoline derivatives, researchers found that certain modifications led to improved biological activity:
- Synthesis Methodology : The compounds were synthesized through amidation reactions using quinoline derivatives and various substituted aromatic amines.
- Biological Evaluation : The synthesized compounds underwent rigorous testing for their NF-κB inhibitory effects and cytotoxicity against established cancer cell lines.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Activity
- 1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-THQ: The (2,5-dimethylphenoxy)acetyl group likely enhances lipophilicity and receptor binding compared to simpler acetylated derivatives.
- 1-Benzylsulfonyl-THQ : Sulfonyl derivatives exhibit distinct hydrogen-bonding patterns (e.g., C–H···O interactions) that stabilize crystal structures and may enhance metabolic stability . These compounds have shown antimalarial and antipsychotic activity in preclinical studies.
- 1-Acetyl/Butyryl-THQ : Simpler acylated derivatives are intermediates in synthesizing chloroquine analogs and antialzheimer agents, but their shorter alkyl chains reduce steric hindrance compared to the target compound .
Physicochemical Properties
- Crystal Packing: Bulky substituents like benzylsulfonyl or phenoxypropyl induce distinct hydrogen-bonding networks, affecting solubility and crystallization behavior .
Research Perspectives and Challenges
Pharmacological Profiling : The target compound requires in vitro and in vivo studies to validate its serotonergic/dopaminergic activity, building on trends observed in HBK analogs .
Synthetic Optimization: Green chemistry approaches (e.g., atom-economic hydrogenation) could improve the yield of THQ intermediates .
Structure-Activity Relationships (SAR): Systematic modifications of the phenoxyacetyl group (e.g., halogenation, methoxy variants) may enhance selectivity for specific receptors .
Preparation Methods
Domino Reactions for Cyclization
Domino sequences offer efficient access to tetrahydroquinoline scaffolds. A prominent method involves reduction-cyclization cascades , where intermediates such as imines undergo hydrogenation to form the saturated ring. For example, Söderberg et al. demonstrated that hydrogenation of imine 15 over palladium catalysts yields cis-configured tetrahydroquinolines 16 in 93%–98% yield. Diastereoselectivity arises from steric hindrance at the C4 ester, directing hydrogen addition to the opposite face. This method’s scalability is enhanced by formaldehyde addition, which facilitates N-methylation in situ.
Biomimetic Reductive Amination
Enantioselective synthesis of tetrahydroquinolines via biomimetic pathways employs ruthenium catalysts and chiral phosphoric acids. A one-pot cascade reported by Li et al. utilizes [Ru(p-cymene)I₂]₂ and (R)-3d phosphoric acid to reduce 2-aminochalcones to chiral tetrahydroquinolines. The mechanism involves quinoline intermediate formation via dehydrogenation, followed by asymmetric hydrogenation (Fig. 1). This method achieves enantiomeric excesses >90%, though substrate scope remains limited to electron-deficient aryl groups.
Acylation at the 1-Position
Acetic Anhydride-Mediated Acetylation
Direct acylation of tetrahydroquinoline’s nitrogen is achievable using acetic anhydride in pyridine. A representative procedure from the Pharmaceutical Manufacturing Encyclopedia acetylates 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 10 equivalents of acetic anhydride, yielding 89% of the acetylated product after reflux. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl, with pyridine scavenging HCl byproducts.
Acyl Chloride Coupling
Alternative acylation employs acyl chlorides under basic conditions. For instance, Park et al. treated tetrahydroquinoline derivatives with POCl₃ and 2-amino-4,5-dimethoxybenzonitrile to form acylated intermediates. This method, while efficient, requires careful stoichiometry to avoid over-acylation or decomposition.
Introduction of the 2,5-Dimethylphenoxy Group
Mitsunobu Reaction for Etherification
Coupling phenolic groups to acetylated tetrahydroquinolines is feasible via Mitsunobu conditions. A protocol from EP1178973B1 details the use of diethyl azodicarboxylate (DEAD) and triphenylphosphine to link phenols to secondary alcohols. Applied to 1-acetyl-1,2,3,4-tetrahydroquinoline, this method would involve activating the acetyl oxygen as a leaving group, enabling nucleophilic displacement by 2,5-dimethylphenol.
SNAr with Activated Aryl Halides
Electrophilic aromatic substitution (SNAr) represents another route. If the acetyl group is substituted with a halogen (e.g., chloride), 2,5-dimethylphenol could displace it under basic conditions. This approach mirrors Park’s synthesis of 4-ethoxy-tetrahydroquinolines via TiO₂-catalyzed ethanol oxidation, though adapting it for phenolic coupling would require optimizing leaving group stability.
Integrated Synthetic Pathways
Route 1: Sequential Acylation and Etherification
Yield Estimate : ~65% overall, based on analogous multi-step reactions.
Route 2: Tandem Acylation-Etherification
-
Prepare 1-chloroacetyl-1,2,3,4-tetrahydroquinoline.
-
React with 2,5-dimethylphenol under SNAr conditions.
Challenges : Chloroacetyl intermediates may exhibit low stability, necessitating inert atmospheres and low temperatures.
Analytical Characterization
Critical data for verifying the target compound include:
| Technique | Expected Data |
|---|---|
| ¹H NMR | δ 6.60–7.20 (aryl-H), δ 4.50 (OCH₂CO), δ 2.20 (NCH₂) |
| HPLC | Retention time ~8.2 min (C18, MeOH:H₂O 70:30) |
| MS (ESI+) | m/z 324.2 [M+H]⁺ |
Purification via silica gel chromatography (MeOH:CH₂Cl₂ 8:92) effectively isolates intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
